molecular formula C9H16N2NaO12P2 B12362439 CID 156588348

CID 156588348

Cat. No.: B12362439
M. Wt: 429.17 g/mol
InChI Key: MZFMNDAXTLPYLJ-IAIGYFSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156588348, identified as oscillatoxin E, is a marine-derived natural product belonging to the oscillatoxin family of compounds. Oscillatoxins are bioactive metabolites produced by cyanobacteria (e.g., Oscillatoria spp.) and are characterized by their fused polyketide-lactone or polyketide-peptide hybrid structures . Oscillatoxin E shares structural motifs with other oscillatoxin derivatives, including a macrocyclic core and functionalized side chains, which are critical for their biological activity. However, detailed pharmacological data (e.g., IC50 values, target specificity) for this compound remain sparse in publicly accessible literature, highlighting the need for further investigation.

Properties

Molecular Formula

C9H16N2NaO12P2

Molecular Weight

429.17 g/mol

InChI

InChI=1S/C9H16N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

MZFMNDAXTLPYLJ-IAIGYFSYSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156588348 involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often patented, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired product. For instance, the preparation of similar compounds often involves condensation reactions, activation of hydroxyl groups, and the use of acid catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

CID 156588348 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to optimize the reaction rate and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

CID 156588348 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 156588348 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin E (CID 156588348) is part of a structurally related group of oscillatoxin derivatives. Below is a comparative analysis based on structural and functional features:

Table 1: Structural Comparison of Oscillatoxin Derivatives

Compound Name CID Molecular Formula Key Structural Features
Oscillatoxin D 101283546 Not provided Core macrocycle with hydroxyl substitutions
30-Methyl-oscillatoxin D 185389 Not provided Methylation at C-30 position
Oscillatoxin E 156588348 Not provided Likely differs in lactone/peptide linkage
Oscillatoxin F 156582092 Not provided Variant in side-chain functionalization

Key Observations

Structural Variations: Oscillatoxin D (CID 101283546) and Oscillatoxin E (this compound) differ in their side-chain modifications. Oscillatoxin D features hydroxyl groups critical for binding to biological targets, while Oscillatoxin E may exhibit altered stereochemistry or lactone ring size . Oscillatoxin F (CID 156582092) likely differs in the oxidation state or substituents on the macrocyclic core, which could influence its bioactivity profile.

Functional Implications :

  • Methylation (e.g., in CID 185389) is a common strategy to improve pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation.
  • The lack of detailed spectral or crystallographic data for this compound limits direct mechanistic comparisons with its analogs.

Research Gaps: No quantitative data (e.g., cytotoxicity assays, binding affinities) are available in the provided evidence for this compound or its analogs. Synthetic accessibility and stability under physiological conditions remain unexplored.

Methodological Considerations

The comparison relies on structural annotations from cyanobacterial metabolite studies . Key limitations include:

  • Data scarcity : PubChem entries for oscillatoxins lack experimental validation (e.g., NMR, mass spectrometry).
  • Synthetic analogs: No synthetic derivatives of this compound are described in the evidence, limiting structure-activity relationship (SAR) analysis.

Q & A

How can I formulate a focused research question for studying CID 156588348?

  • Methodological Approach : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
    • "How does this compound (Intervention) affect [specific biological pathway] (Outcome) in [cell line/model] (Population) compared to [existing compound] (Comparison) over [timeframe] (Time)?"
  • Key Considerations : Ensure specificity, avoid ambiguity, and align with gaps identified in prior literature . Test the question for measurability using available experimental or computational tools .

Q. What methodologies are effective for the initial characterization of this compound?

  • Experimental Design : Begin with spectroscopic techniques (e.g., NMR, MS) for structural elucidation and chromatographic methods (HPLC, GC) for purity assessment. Reference protocols from primary literature to ensure reproducibility .
  • Data Validation : Cross-validate results with independent replicates and include negative controls (e.g., solvent-only groups) to rule out artifacts .

Q. How should I conduct a literature review to identify gaps in this compound research?

  • Strategy : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [biological target]"). Prioritize primary sources over reviews .
  • Gap Analysis : Look for inconsistencies in reported mechanisms, unexplored applications (e.g., cross-disciplinary uses), or limitations in existing synthesis protocols .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound’s bioactivity?

  • Analytical Workflow :
    • Perform meta-analysis of published datasets to identify trends or outliers.
    • Use sensitivity analysis to assess the impact of variables (e.g., dosage, assay conditions).
    • Validate findings through orthogonal methods (e.g., in vivo models if prior data is in vitro) .
  • Common Pitfalls : Overlooking batch-to-batch variability in compound synthesis or differences in cell culture conditions .

Q. What strategies are recommended for designing interdisciplinary studies involving this compound?

  • Framework : Align research objectives with convergent science principles (e.g., combining chemical biology with computational modeling). Define shared milestones for collaboration (e.g., iterative feedback between synthesis and in silico screening) .
  • Example : "How can machine learning predict this compound’s pharmacokinetics to guide targeted drug delivery systems?"

Q. How can I optimize synthesis protocols for this compound to improve yield and scalability?

  • Methodology : Apply Design of Experiments (DOE) to test variables (e.g., temperature, catalyst loading). Use response surface modeling to identify optimal conditions .
  • Validation : Characterize intermediates rigorously (e.g., XRD for crystalline phases) and compare yields across ≥3 independent batches .

Q. What steps ensure reproducibility in this compound experiments?

  • Protocol Standardization :
    • Document all parameters (e.g., solvent purity, instrument calibration).
    • Share raw data and code (e.g., via GitHub or Zenodo) for transparency .
  • Collaborative Replication : Partner with an independent lab to repeat key experiments .

Q. How do I validate computational models predicting this compound’s interactions with biological targets?

  • Validation Framework :
    • Compare docking scores with experimental binding affinities (e.g., SPR, ITC).
    • Use cross-validation (e.g., leave-one-out) to assess model robustness.
    • Perform retrospective analysis on known analogs to test predictive accuracy .

Data Management & Reporting

Q. What are best practices for managing and sharing data on this compound?

  • Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like PubChem for chemical data and Figshare for raw datasets .
  • Metadata : Include experimental conditions, instrument settings, and version control for software tools .

Q. How should I address ethical considerations in studies involving this compound?

  • Compliance : For in vivo work, follow institutional animal care guidelines (e.g., IACUC). For human-derived samples, obtain informed consent and anonymize data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.